2-(2-Methoxyphenoxy)propanoic acid
Overview
Description
2-(2-Methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O4 It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanoic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(2-Methoxyphenoxy)propanoic acid, also known as Lactisole, is the human sweet taste receptor . This receptor, known as T1R3, is responsible for the perception of sweetness in humans .
Mode of Action
Lactisole acts as an inhibitor or negative allosteric modulator of the T1R3 receptor . It interacts with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor . This interaction results in the inhibition of the sweet taste receptor, thereby reducing the perception of sweetness .
Biochemical Pathways
It is known that it inhibits the activation of the sweet taste receptor t1r3 . This inhibition likely affects the downstream signaling pathways associated with the perception of sweetness.
Pharmacokinetics
It is known that lactisole is used as a taste modulator and is capable of inhibiting the perception of sweetness in humans .
Result of Action
The primary result of Lactisole’s action is the inhibition of sweetness perception. By interacting with the T1R3 receptor, it reduces the ability of this receptor to respond to sweet stimuli, thereby decreasing the perception of sweetness .
Action Environment
It is known that lactisole is used as a food additive, suggesting that factors such as ph, temperature, and the presence of other food components could potentially influence its action .
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyphenoxy)propanoic acid is known to interact with sweet taste receptors, acting as an antagonist This means it binds to these receptors and inhibits their activation, reducing the perception of sweetness
Cellular Effects
The primary cellular effect of this compound is its ability to modulate the perception of sweetness. It achieves this by interacting with sweet taste receptors on the surface of taste bud cells . This interaction inhibits the activation of these receptors, thereby reducing the perception of sweetness.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with sweet taste receptors. It acts as a competitive inhibitor, binding to these receptors and preventing their activation by sweet molecules . This inhibition reduces the perception of sweetness.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role as a sweetness inhibitor. Studies have shown that it can effectively reduce the perception of sweetness over time
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the compound’s sweetness inhibitory effects are observed across a range of concentrations
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)propanoic acid typically involves the reaction of 2-methoxyphenol with propanoic acid derivatives. One common method is the esterification of 2-methoxyphenol with propanoic acid, followed by hydrolysis to yield the desired acid . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Halogenated phenoxy derivatives.
Scientific Research Applications
2-(2-Methoxyphenoxy)propanoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Similar structure but with the methoxy group in the para position.
2-(2-Ethoxyphenoxy)propanoic acid: Ethoxy group instead of methoxy.
2-(2-Methylphenoxy)propanoic acid: Methyl group instead of methoxy.
Uniqueness: 2-(2-Methoxyphenoxy)propanoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the methoxy group can significantly affect the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(11)12)14-9-6-4-3-5-8(9)13-2/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYAFQUFAKCNPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993846 | |
Record name | 2-(2-Methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7309-51-5 | |
Record name | Propionic acid, 2-(o-methoxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007309515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyphenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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